molecular formula C17H14ClN3O2 B2804114 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922873-66-3

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2804114
CAS RN: 922873-66-3
M. Wt: 327.77
InChI Key: VDAMRTHJGPKJFM-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Anticancer Applications

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide and its derivatives have shown significant potential in anticancer research. A study designed and synthesized a series of compounds structurally related to 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, evaluating their anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. The results indicated moderate to excellent anticancer activity, with some derivatives showing higher anticancer activities than the reference drug etoposide, suggesting the potential use of these compounds in cancer treatment strategies (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Applications

Research into the antimicrobial properties of 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives has revealed promising results. A study synthesized and evaluated new amide derivatives for their in vitro antitubercular activities against Mycobacterium tuberculosis. The findings highlighted that certain derivatives showed significant antitubercular activity without toxicity against a normal cell line, indicating their potential for further drug development (Nayak et al., 2016).

Structural and Crystallographic Studies

Structural and crystallographic analyses of 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives have provided insights into their molecular configurations and potential interactions. Studies have characterized these derivatives using spectral studies and single-crystal X-ray diffraction, laying the groundwork for understanding their biological activities and interactions at the molecular level. The understanding of their crystal structure and intermolecular hydrogen bonds contributes to the rational design of new compounds with desired biological activities (Karanth et al., 2019).

properties

IUPAC Name

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-8-12(9-11(10)2)16-20-21-17(23-16)19-15(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAMRTHJGPKJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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